Sodium O,O-dicyclohexyl dithiophosphate

Description

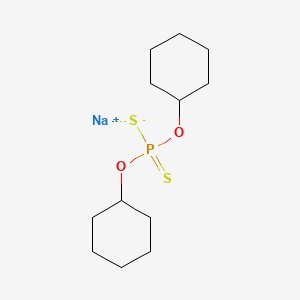

Sodium O,O-dicyclohexyl dithiophosphate (C12H22NaO2PS2) is an organophosphate compound characterized by two cyclohexyl groups bonded to the phosphorus atom via oxygen, along with a dithiophosphate group. It is primarily used in industrial applications such as mineral flotation, corrosion inhibition, and as a ligand in coordination chemistry. The cyclohexyl substituents confer enhanced hydrophobicity and steric bulk, influencing its solubility and reactivity compared to alkyl-substituted analogs .

Properties

CAS No. |

33581-25-8 |

|---|---|

Molecular Formula |

C12H22NaO2PS2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

sodium;dicyclohexyloxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C12H23O2PS2.Na/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,16,17);/q;+1/p-1 |

InChI Key |

BTDDXWJYTYAFQF-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)OP(=S)(OC2CCCCC2)[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Alcoholysis of Phosphorus Pentasulfide

- Reaction: Phosphorus pentasulfide reacts with cyclohexanol under controlled temperature conditions to yield O,O-dicyclohexyl dithiophosphoric acid.

- Conditions: Typically conducted at moderate temperatures (50–90 °C) to optimize reaction rate and minimize side reactions.

- Catalysts: Acid or base catalysts may be employed to improve conversion efficiency.

- Yields: Modern methods achieve yields exceeding 90%, often reaching above 95% by optimizing reaction parameters and catalyst use.

Neutralization to Sodium Salt

- Process: The crude dithiophosphoric acid is neutralized with sodium hydroxide or other sodium bases.

- Timing: Neutralization is preferably done after partial addition of the dialkylphosphine intermediate to avoid side reactions such as alkali sulfide formation.

- Temperature Control: Maintaining the reaction mixture at 60–75 °C during neutralization accelerates the reaction and improves product purity.

- Outcome: The neutralization yields sodium O,O-dicyclohexyl dithiophosphate with high purity, suitable for industrial applications.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | P4S10 + 2 Cyclohexanol | 50–90 °C, catalyst (optional) | O,O-dicyclohexyl dithiophosphoric acid | >90 (up to 95) |

| 2 | Dithiophosphoric acid + NaOH | 60–75 °C | This compound | Quantitative |

- Yield Improvement: The invention described in patent DK166086B highlights improvements in alcoholysis and phenolysis of phosphorus pentasulfide, achieving yields above 90% without requiring extensive purification steps.

- Side Reaction Minimization: Adding sodium hydroxide after 20–30% of dialkylphosphine addition prevents the formation of undesirable alkali metal sulfides, enhancing product purity and process efficiency.

- Temperature Effects: Maintaining reaction temperatures between 60 and 75 °C during neutralization accelerates the reaction and reduces impurities.

- Industrial Relevance: These methods allow for scalable production of this compound with high purity, suitable for use in flotation agents and lubricant additives.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Phosphorus pentasulfide | Stoichiometric with alcohol | Reacts with 2 mol cyclohexanol per mol P4S10 |

| Alcoholysis temperature | 50–90 °C | Optimal ~70 °C |

| Neutralization base | Sodium hydroxide | Added after partial dialkylphosphine addition |

| Neutralization temperature | 60–75 °C | Enhances reaction rate and purity |

| Yield | >90% (up to 95%) | High yield with optimized conditions |

| Purification | Minimal post-reaction steps | Improved methods reduce need for distillation or salt purification |

The preparation of this compound is effectively achieved through the alcoholysis of phosphorus pentasulfide with cyclohexanol, followed by controlled neutralization with sodium hydroxide. Advances in reaction timing, temperature control, and catalyst use have significantly improved yields and purity, enabling efficient industrial-scale production. These methods are well-documented in patents and chemical literature, providing a robust foundation for the synthesis of this important organophosphorus compound.

Chemical Reactions Analysis

Metal Ion Complexation

Sodium O,O-dicyclohexyl dithiophosphate acts as a bidentate ligand, forming stable complexes with transition metals. Examples include:

Gold(I) Complexes

Dithiophosphinate ligands react with chlorogold(I) precursors to form dinuclear complexes:

Reaction 2 :

[AuCl] + [S₂PR₂]⁻ → [AuS₂PR₂]₂

For R = cyclohexyl, the resulting complexes exhibit distinct structural features, including Au···Au interactions in the solid state .

Titanium(IV) Complexes

Reaction with cyclopentadienyl titanium trichloride yields:

Reaction 3 :

CpTiCl₃ + 2[S₂PR₂]⁻ → CpTi[S₂PR₂]₂Cl

These complexes adopt distorted tetrahedral geometries, with dithiophosphate ligands coordinating in a bidentate fashion .

Comparison of Metal Complexes

| Metal | Complex Formula | Structural Features | Application |

|---|---|---|---|

| Gold(I) | [AuS₂P(C₆H₁₁)₂]₂ | Dinuclear, Au···Au interactions | Catalysis, materials science |

| Titanium(IV) | CpTi[S₂PR₂]₂Cl | Distorted tetrahedral geometry | Coordination chemistry studies |

Flotation Processes

The compound’s primary industrial application involves enhancing mineral separation via flotation. It adsorbs onto mineral surfaces, altering hydrophobicity to enable selective extraction of valuable metals .

Mechanism

Upon contact with aqueous solutions, the dithiophosphate group interacts with metal ions (e.g., Cu²⁺, Pb²⁺) to form hydrophobic complexes. This reduces surface tension, facilitating separation during froth flotation.

| Mineral | Reaction Conditions | Efficiency |

|---|---|---|

| Copper ores | pH 6–8, 25–40°C | High selectivity |

| Lead sulfides | Aqueous medium | Improved recovery |

Oxidative Addition Reactions

In gold chemistry, dithiophosphinate complexes undergo oxidative addition with chlorine gas:

Reaction 4 :

[Au₂{(CH₂)₂PMe₂S₂PPh₂}] + Cl₂ → [Au₂Cl₂{(CH₂)₂PMe₂S₂PPh₂}]

This yields rare Au(II) complexes with formal single bonds (2.5611 Å) .

Spectroscopic Characterization

Key analytical techniques include:

-

IR spectroscopy : Identifies S-P-S stretching vibrations (~600 cm⁻¹) and cyclohexyl C-H bends .

-

³¹P NMR : Reveals coordination-induced shifts, confirming bidentate binding .

Structural Insights

The molecular structure features a phosphorus atom bonded to two cyclohexyl groups and two sulfur atoms. This configuration enables:

Scientific Research Applications

Sodium O,O-dicyclohexyl dithiophosphate has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is widely used in the flotation process for mineral extraction, particularly in the separation of sulfide ores

Mechanism of Action

The mechanism of action of sodium O,O-dicyclohexyl dithiophosphate involves its interaction with metal ions and mineral surfaces. The dithiophosphate groups form strong bonds with metal ions, facilitating the separation of valuable minerals from ores. This interaction is crucial in the flotation process, where the compound acts as a collector, enhancing the hydrophobicity of the mineral particles and promoting their attachment to air bubbles .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Sodium Dithiophosphates

Structural Insights :

- Cyclohexyl vs. Alkyl Substituents : The cyclohexyl groups in this compound increase steric hindrance and hydrophobicity compared to ethyl or isobutyl analogs. This reduces solubility in polar solvents but enhances adsorption onto mineral surfaces in flotation processes .

- Bond Lengths : P–S bond lengths in dithiophosphates typically range from 1.97–1.99 Å, as seen in Ammonium O,O-diethyl dithiophosphate . Cyclohexyl substituents may slightly shorten these bonds due to electron-donating effects.

Table 2: Application Comparison

Mechanistic Differences :

- Flotation Efficiency : Sodium O,O-diethyl dithiophosphate shows synergistic effects when mixed with xanthates, improving copper recovery by 15–20% . The bulkier cyclohexyl analog may exhibit slower adsorption kinetics but higher selectivity for specific ores.

- Environmental Stability : Sodium O,O-diethyl dithiophosphate is degraded by bacteria (e.g., Pseudomonas spp.) via acid phosphodiesterase activity, releasing orthophosphate . Cyclohexyl derivatives likely resist microbial breakdown due to steric protection of the dithiophosphate group.

Key Observations :

- Bulkier substituents (e.g., cyclohexyl, isobutyl) reduce volatility and dermal absorption, mitigating acute toxicity risks compared to smaller analogs like O,O-diethyl S-methyl dithiophosphate .

Biological Activity

Sodium O,O-dicyclohexyl dithiophosphate (DCDP) is an organophosphorus compound with significant biological activity, primarily recognized for its potential applications in agriculture as a pesticide and its implications in environmental toxicology. This article aims to provide a comprehensive overview of the biological activity of DCDP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DCDP is characterized by its dithiophosphate structure, which consists of two cyclohexyl groups attached to a phosphorus atom that is also bonded to two sulfur atoms and two oxygen atoms. This unique structure contributes to its biological properties and reactivity.

Molecular Formula

- Chemical Formula : C12H22O2PS2

- Molecular Weight : 294.41 g/mol

1. Enzymatic Inhibition

DCDP acts as an inhibitor of certain enzymes, particularly those involved in the hydrolysis of phosphorothioate esters. This inhibition can disrupt metabolic pathways in various organisms. For instance, studies have shown that DCDP can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in insects and mammals .

2. Toxicological Effects

The compound exhibits acute toxicity in various species, including fish and insects. It affects the nervous system by interfering with neurotransmitter function, leading to symptoms such as paralysis and death in susceptible organisms .

3. Microbial Degradation

Research indicates that specific bacterial strains can degrade DCDP, suggesting a potential for bioremediation applications. For example, strains of Pseudomonas and Bacillus have been identified that utilize DCDP as a phosphorus source, leading to the production of less toxic metabolites .

Case Study 1: Toxicity in Aquatic Organisms

A study evaluated the effects of DCDP on freshwater fish species. The results indicated significant mortality rates at concentrations above 10 mg/L within 48 hours of exposure, highlighting the compound's potential environmental hazard .

Case Study 2: Insecticidal Activity

Field trials demonstrated that DCDP exhibited effective insecticidal properties against common agricultural pests such as aphids and beetles. The application of DCDP resulted in over 80% mortality within three days post-application at recommended dosages .

Table 1: Biological Activity Summary of this compound

Table 2: Comparative Toxicity Levels

Q & A

What are the optimal synthetic routes for Sodium O,O-dicyclohexyl dithiophosphate, and how can purity be validated?

Basic

this compound is typically synthesized via the reaction of cyclohexanol with phosphorus pentasulfide (P₂S₅), followed by neutralization with sodium hydroxide. Key steps include maintaining anhydrous conditions to prevent hydrolysis and purification via recrystallization from acetone or ethanol. Purity validation involves elemental analysis (C, H, S, P), ³¹P NMR spectroscopy (to confirm the dithiophosphate moiety), and X-ray diffraction (XRD) for crystalline phase verification. Impurities such as unreacted alcohols or residual solvents can be quantified using gas chromatography-mass spectrometry (GC-MS) .

Which spectroscopic and crystallographic methods are critical for characterizing its molecular structure?

Basic

Single-crystal X-ray diffraction (SC-XRD) using software suites like WinGX is essential for determining bond lengths (e.g., P–S bonds averaging ~1.97 Å) and hydrogen-bonding motifs (e.g., N–H···S interactions forming R₂⁴(8) rings). Spectroscopic methods include:

- ³¹P NMR : A singlet near 85–95 ppm confirms the dithiophosphate group.

- FTIR : Peaks at 650–680 cm⁻¹ (P–S stretching) and 950–980 cm⁻¹ (P–O–C vibrations).

- Raman spectroscopy : To distinguish S–S interactions in crystalline vs. solution states .

How does its coordination behavior with transition metals compare to other dithiophosphate derivatives?

Advanced

The dithiophosphate anion acts as a bidentate ligand via sulfur atoms, forming stable complexes with metals like Mo, Cu, and Sb. Comparative studies using XRD reveal shorter M–S bond lengths (e.g., Mo–S ≈ 2.4 Å) compared to O,O-diethyl analogs due to steric effects from cyclohexyl groups. Electrochemical techniques (cyclic voltammetry) show reduced redox activity in complexes, attributed to the electron-donating nature of cyclohexyl substituents. Synergistic effects with xanthates in flotation systems can be probed via UV-Vis spectroscopy to monitor charge-transfer interactions .

What experimental strategies resolve contradictions in reported bond length data for the dithiophosphate moiety?

Advanced

Discrepancies in P–S bond lengths (e.g., 1.97 Å vs. CSD average of 1.987 Å) may arise from crystallographic refinement parameters or temperature-dependent disorder. Strategies include:

- Re-analyzing raw diffraction data with modern software (e.g., SHELXL).

- Conducting variable-temperature XRD to assess thermal motion effects.

- Cross-validating with computational models (DFT) to compare theoretical vs. experimental geometries. Contradictions in hydrogen-bonding motifs (e.g., R₃⁴(10) vs. R₄⁴(12)) require careful evaluation of symmetry operations and packing interactions .

How does its performance as a flotation collector vary under different pH conditions, and what interfacial mechanisms explain this?

Advanced

this compound exhibits optimal adsorption on sulfide minerals (e.g., chalcopyrite) at pH 8–10, as shown by zeta potential measurements and contact angle studies. At lower pH (<6), protonation of the dithiophosphate group reduces its affinity for metal surfaces. Interfacial mechanisms include:

- Chemisorption : Formation of Me–S bonds (e.g., Cu–S) confirmed by X-ray photoelectron spectroscopy (XPS).

- Synergy with xanthates : Mixed collector systems enhance hydrophobicity via co-adsorption, quantified by microflotation recovery rates. Frother interactions (e.g., MIBC) can be studied using Langmuir trough experiments to measure surface tension .

What are the key considerations in designing solubility studies for this compound in mixed solvent systems?

Basic

Solubility in water-organic mixtures (e.g., acetone/water) is critical for recrystallization and application in aqueous systems. Key steps include:

- Hansen solubility parameters : Predict solubility in solvents like ethanol or THF.

- Gravimetric analysis : Measure mass loss after solvent evaporation.

- UV-Vis spectroscopy : Monitor concentration-dependent absorbance at λ ≈ 260 nm. Phase diagrams can be constructed to identify eutectic points for optimal crystallization .

How do hydrogen-bonding networks in its crystal lattice influence its stability and reactivity?

Advanced

The crystal structure features layers with hydrophilic interiors (N–H···S hydrogen bonds) and hydrophobic exteriors (cyclohexyl groups). These networks stabilize the lattice via R₂⁴(8) and R₄⁴(12) motifs, reducing susceptibility to hydrolysis. Reactivity studies show that grinding or solvent exposure disrupts these networks, increasing susceptibility to oxidation. Thermogravimetric analysis (TGA) reveals decomposition above 200°C, correlated with hydrogen-bond dissociation energies calculated via DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.